molecular formula C17H13Cl2N3OS2 B11677281 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide CAS No. 302917-93-7

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide

Cat. No.: B11677281
CAS No.: 302917-93-7
M. Wt: 410.3 g/mol
InChI Key: BCVLZWFOSZEDNP-UFFVCSGVSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a dichlorophenyl group, and an acetohydrazide moiety. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Attachment of Sulfanyl Group: The benzothiazole ring is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Formation of Acetohydrazide: The acetohydrazide moiety is synthesized by reacting acetic acid hydrazide with an appropriate aldehyde or ketone.

    Condensation Reaction: Finally, the benzothiazole derivative is condensed with the acetohydrazide derivative in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetohydrazide moiety, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Acid or base catalysts for condensation reactions, such as sulfuric acid or sodium hydroxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Antimicrobial Activity: Compounds with similar structures have been investigated for their antimicrobial properties against bacteria and fungi.

    Anticancer Activity: Research has shown that such compounds may exhibit cytotoxic effects against cancer cell lines.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole ring may interact with DNA or proteins, leading to inhibition of biological processes. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the dichlorophenyl group but shares the benzothiazole and acetohydrazide moieties.

    N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide: Lacks the benzothiazole ring but contains the dichlorophenyl and acetohydrazide moieties.

Uniqueness

The presence of both the benzothiazole ring and the dichlorophenyl group in 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

302917-93-7

Molecular Formula

C17H13Cl2N3OS2

Molecular Weight

410.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H13Cl2N3OS2/c1-10(11-6-7-12(18)13(19)8-11)21-22-16(23)9-24-17-20-14-4-2-3-5-15(14)25-17/h2-8H,9H2,1H3,(H,22,23)/b21-10+

InChI Key

BCVLZWFOSZEDNP-UFFVCSGVSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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